

Glucosylquestiomyacin: A Technical Guide to its Antibacterial and Antifungal Spectrum

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Compound of Interest

Compound Name: *Glucosylquestiomyacin*

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This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of **Glucosylquestiomyacin**, a novel N-glucopyranoside of questiomyacin A. Isolated from the culture broth of *Microbispora* sp. TP-A0184, this compound has demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.^[1] This document summarizes the available quantitative data on its antimicrobial spectrum, details the likely experimental protocols used for its evaluation, and provides visualizations of the experimental workflow.

Antimicrobial Spectrum

Glucosylquestiomyacin exhibits inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.^[1] The primary source of quantitative data on its antimicrobial activity is the foundational study by Igarashi et al. (1998). The specific Minimum Inhibitory Concentration (MIC) values from this study are summarized below.

Antibacterial Activity

The antibacterial spectrum of **Glucosylquestiomyacin** has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Spectrum of **Glucosylquestiomyacin** (MIC in µg/mL)

Bacterial Species	Strain	MIC (µg/mL)
Staphylococcus aureus	FDA 209P	>100
Bacillus subtilis	PCI 219	25
Escherichia coli	NIHJ	>100
Pseudomonas aeruginosa	IFO 3445	>100
Micrococcus luteus	IFO 12708	12.5

Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.

Antifungal Activity

Glucosylquestiomyacin has also demonstrated activity against pathogenic yeasts.

Table 2: Antifungal Spectrum of **Glucosylquestiomyacin** (MIC in µg/mL)

Fungal Species	Strain	MIC (µg/mL)
Candida albicans	IFO 1594	50
Saccharomyces cerevisiae	IFO 0203	25
Cryptococcus neoformans	IFO 0460	12.5

Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the basis for the data presented above. The specific parameters used in the primary research on **Glucosylquestiomyacin** may vary slightly.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method.^{[2][3][4][5][6]}

2.1.1. Materials

- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
- Pure culture of the test microorganism
- **Glucosylquestiomyacin** stock solution
- Sterile saline or broth for inoculum preparation
- Spectrophotometer or McFarland turbidity standards
- Pipettes and sterile tips
- Incubator

2.1.2. Procedure

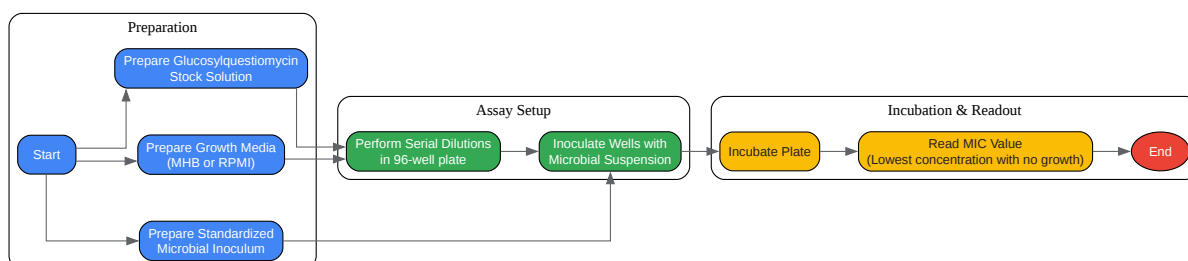
- **Preparation of Antimicrobial Dilutions:** A serial two-fold dilution of **Glucosylquestiomyacin** is prepared in the appropriate broth directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 μ L.
- **Inoculum Preparation:** A suspension of the test microorganism is prepared in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for yeasts. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Inoculation:** Each well containing the antimicrobial dilution is inoculated with 100 μ L of the standardized microbial suspension. A growth control well (containing broth and inoculum but

no antimicrobial) and a sterility control well (containing only broth) are included on each plate.

- Incubation: The inoculated plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours in ambient air.[2] For fungi, incubation is typically at 35°C for 24-48 hours.
- Reading of Results: The MIC is determined as the lowest concentration of **Glucosylquestiomyacin** at which there is no visible growth (i.e., no turbidity) in the well.

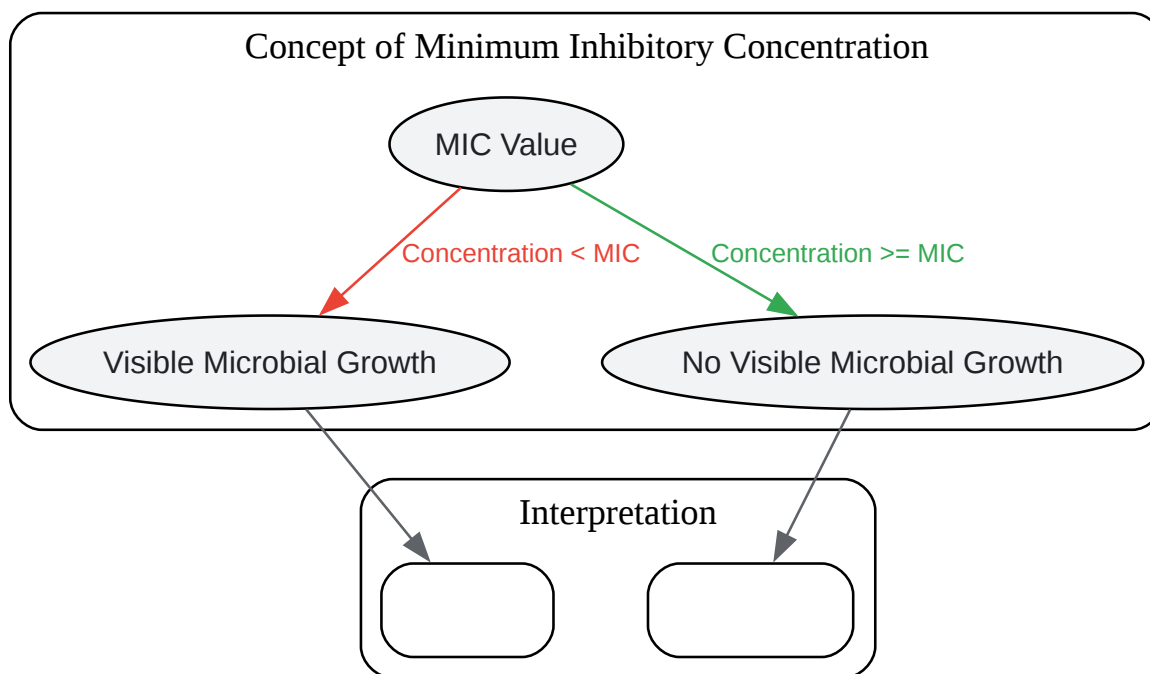
Visualizations

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing.



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Caption: Workflow for MIC Determination.



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Caption: Logical Relationship of MIC.

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